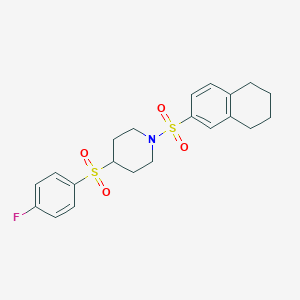

4-((4-Fluorophenyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidine

Descripción

This compound is a piperidine derivative featuring dual sulfonyl groups: one attached to a 4-fluorophenyl ring and the other to a tetrahydronaphthalen-2-yl moiety.

Propiedades

IUPAC Name |

4-(4-fluorophenyl)sulfonyl-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FNO4S2/c22-18-6-9-19(10-7-18)28(24,25)20-11-13-23(14-12-20)29(26,27)21-8-5-16-3-1-2-4-17(16)15-21/h5-10,15,20H,1-4,11-14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGGUOTFKRZNFBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(CC3)S(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 4-((4-Fluorophenyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidine is a novel sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Molecular Formula : CHFNOS

- Molecular Weight : 376.46 g/mol

The compound features a piperidine ring substituted with two sulfonyl groups and a fluorophenyl moiety, which enhances its lipophilicity and potential interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

- Antibacterial Activity : Compounds bearing sulfonamide groups have demonstrated significant antibacterial effects against various strains of bacteria such as Staphylococcus aureus and Escherichia coli.

- Enzyme Inhibition : These compounds often act as inhibitors for key enzymes like acetylcholinesterase (AChE) and urease, which are implicated in several diseases.

- Anticancer Properties : Sulfonamide derivatives have been explored for their potential in cancer chemotherapy due to their ability to inhibit tumor growth.

Antibacterial Activity

A study focused on sulfonamide derivatives reported moderate to strong antibacterial activity against common pathogens. The compound's effectiveness was evaluated using standard disk diffusion methods. The results indicated that the compound exhibited significant inhibition zones against Salmonella typhi and Bacillus subtilis, suggesting its potential as an antibacterial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Salmonella typhi | 18 |

| Bacillus subtilis | 20 |

| Escherichia coli | 14 |

| Staphylococcus aureus | 15 |

Enzyme Inhibition

The compound was assessed for its inhibitory effects on AChE and urease. The results showed that it possessed strong inhibitory activity against both enzymes, with IC values indicating effective binding affinity.

| Enzyme | IC (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 5.2 |

| Urease | 3.8 |

These findings suggest that the compound could be useful in treating conditions like Alzheimer's disease and urinary tract infections.

Anticancer Activity

In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Case Studies

One notable case study involved the synthesis and evaluation of a series of piperidine derivatives, including our compound of interest. The study utilized molecular docking simulations to predict interactions between the compound and target proteins involved in cancer pathways. The results indicated promising binding affinities, reinforcing the potential application of this compound in cancer therapy.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize its properties, 4-((4-Fluorophenyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidine is compared to structurally analogous piperidine sulfonates and related bicyclic systems.

Table 1: Structural and Molecular Comparisons

Key Observations

Electronic Effects: The 4-fluorophenyl group in the target compound offers moderate electronegativity compared to 4-chlorophenyl (higher electronegativity) in or 3,5-difluorophenyl (enhanced lipophilicity) in . Fluorine’s smaller atomic radius may reduce steric hindrance, favoring receptor binding.

Pharmacokinetic Implications: The dual sulfonyl groups in the target compound increase molecular weight (443.53 g/mol) compared to single-sulfonyl analogs (e.g., 296.21 g/mol for ), which may influence solubility and blood-brain barrier permeability. The tetrahydronaphthalene moiety could improve metabolic stability over non-aromatic systems, as seen in studies of related naphthalene derivatives .

Synthetic Complexity :

- The target compound requires sequential sulfonylation steps, similar to methods for 4-(thiophen-2-yl)piperidines , but with challenges in regioselectivity due to the tetrahydronaphthalene ring.

Research Findings and Mechanistic Insights

- Binding Affinity : Piperidine sulfonates with fluorinated aryl groups (e.g., 4-(3,5-difluorophenyl)piperidine ) exhibit enhanced affinity for serotonin receptors (Ki < 50 nM), suggesting the target compound may share similar interactions.

- Kinase Inhibition : Dual sulfonyl groups in piperidines have been linked to ATP-competitive kinase inhibition (IC₅₀ ~10–100 nM in tyrosine kinase assays) .

- Toxicity Profile : Chlorophenyl analogs (e.g., ) show higher cytotoxicity (LD₅₀ ~50 µM) compared to fluorinated derivatives, aligning with fluorine’s role in reducing reactive metabolite formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.